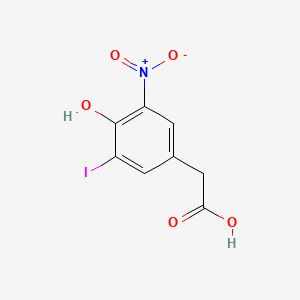

(4-Hydroxy-3-iodo-5-nitrophenyl)acetic acid

描述

(4-hydroxy-3-iodo-5-nitrophenyl)acetic acid is a member of the class of phenylacetic acids that is phenylacetic acid in which the phenyl group is substituted by iodo, hydroxy and nitro groups at positions 3, 4 and 5 respectively. It has a role as an antigen. It is an organoiodine compound, a member of 2-nitrophenols and a member of phenylacetic acids. It is a conjugate acid of a (4-hydroxy-5-iodo-3-nitrophenyl)acetate.

Also called 4-hydroxy-3-iodo-5-nitrophenylacetate. A haptenic determinant that can be radiolabeled and used as salts and derivatives for investigations of immunogenic specificity studies.

作用机制

Mode of Action

The mode of action of (4-Hydroxy-3-iodo-5-nitrophenyl)acetic acid is currently unknown due to the lack of specific studies on this compound .

Biochemical Pathways

It is known that the compound is a derivative of nitrophenols , which are known to interact with various biochemical pathways.

生物活性

(4-Hydroxy-3-iodo-5-nitrophenyl)acetic acid, commonly referred to as NIP (from its full name, 4-hydroxy-3-iodo-5-nitrophenylacetate), is a compound of significant interest in immunological research due to its role as a hapten. This article explores its biological activity, mechanisms of action, and applications in immunology, supported by relevant data and case studies.

- IUPAC Name: 2-(4-hydroxy-3-iodo-5-nitrophenyl)acetic acid

- Molecular Formula: C₈H₆INO₅

- Molecular Weight: 323.04 g/mol

- CAS Number: 2646-51-7

The exact mechanism of action for this compound remains largely unexplored. However, it is known to act as a hapten, which means it can elicit an immune response when conjugated to a larger carrier protein. This property allows NIP to be utilized in various immunological assays and studies.

Biological Activity

- Immunogenicity : NIP has been shown to induce antibody production when conjugated with proteins such as ovalbumin or bovine serum albumin (BSA). Studies indicate that immunization with NIP-protein conjugates results in the production of specific antibodies against the hapten .

- Antigenicity : As an antigen, NIP can bind to specific antibodies, leading to measurable immune responses. The binding affinity and specificity are influenced by the structure of the conjugate and the immunization protocol used .

- Competitive Inhibition : Research indicates that NIP can competitively inhibit the binding of related compounds, suggesting that the iodine atom in NIP plays a crucial role in its interaction with antibodies .

Study 1: Immunization Protocols

A study investigated the efficiency of various immunization protocols using NIP-conjugates. It was found that alum-precipitated conjugates mixed with pertussis provided the most robust immune response compared to other methods .

Study 2: Antibody Production

In another investigation, mice immunized with NIP-BSA produced detectable antibody levels at concentrations as low as approximately 0.001 μg/mouse. This sensitivity highlights the potential of NIP in generating strong immune responses even at low doses .

Study 3: B-cell Activation

Research has shown that low-valency antigens like NIP can trigger B-cell activation through clustering mechanisms that enhance receptor signaling pathways. This finding provides insights into how structural diversity among antigens influences immune recognition and response .

Data Table: Summary of Biological Activities

科学研究应用

2.1. Antigenicity and Immune Response

NIP has been extensively studied for its role as an antigen in immunological research. Its ability to trigger immune responses makes it valuable for:

- Vaccine Development: NIP-conjugates are used in vaccine formulations to enhance immunogenicity. Studies show that mice immunized with NIP-protein conjugates exhibit strong antibody responses, even at low doses (approximately 0.001 μg/mouse) .

- Antibody Production: NIP has been shown to stimulate the production of antibodies against various proteins when conjugated appropriately. For instance, conjugates with chicken serum globulin or bovine serum albumin have demonstrated effective primary and secondary immune responses .

2.2. B-cell Activation Studies

Research indicates that low-valency antigens like NIP can activate B-cells through receptor clustering mechanisms that enhance signaling pathways . This finding is pivotal for understanding how structural variations among antigens influence immune recognition and response.

3.1. Immunization Protocols

A study involving CBA mice demonstrated that immunization with NIP-conjugates mixed with adjuvants like alum resulted in efficient antibody production . The use of different carriers (e.g., ovalbumin vs. bovine serum albumin) showed varying levels of sensitivity in eliciting immune responses.

3.2. Competitive Inhibition Studies

Secondary stimulation experiments revealed that the presence of competitive inhibitors like NIP—aminocap could significantly affect the immune response generated by NIP-conjugates . This highlights the importance of understanding hapten-carrier interactions in designing effective immunogens.

Table 1: Summary of Biological Activities of NIP-Conjugates

| Study Focus | Findings |

|---|---|

| Antibody Production | Detectable levels at low doses (0.001 μg/mouse) |

| B-cell Activation | Triggered by clustering mechanisms |

| Immunization Efficiency | Higher responses with alum-precipitated conjugates |

Table 2: Comparative Analysis of Carrier Proteins Used with NIP

| Carrier Protein | Immunization Method | Antibody Response Level |

|---|---|---|

| Ovalbumin | Mixed with alum | High |

| Bovine Serum Albumin | Complete Freund's adjuvant | Moderate |

| Chicken Serum Globulin | Alum precipitated | Very High |

常见问题

Q. Basic: What synthetic routes are available for (4-Hydroxy-3-iodo-5-nitrophenyl)acetic acid, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves sequential functionalization of a phenylacetic acid backbone. A plausible route includes:

Nitration : Introduce the nitro group at the 5-position using mixed nitric-sulfuric acid under controlled temperature (0–5°C) to avoid over-nitration .

Iodination : Electrophilic iodination at the 3-position using iodine monochloride (ICl) in acetic acid, with careful pH monitoring to prevent side reactions .

Hydroxylation : Protect the acetic acid moiety (e.g., methyl ester), perform ortho-hydroxylation via directed metalation or hydroxyl group introduction, followed by deprotection .

Purification : Recrystallization in ethanol/water mixtures or preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) ensures >95% purity. Thin-layer chromatography (TLC) with silica gel and UV detection verifies intermediate steps .

Q. Basic: What analytical techniques confirm the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR (DMSO-d6) identify aromatic protons (δ 7.8–8.2 ppm for nitro and iodo substituents) and the acetic acid side chain (δ 3.6–4.0 ppm) .

- IR Spectroscopy : Peaks at ~1700 cm (carboxylic acid C=O), 1530 cm (NO asymmetric stretch), and 650 cm (C–I) confirm functional groups .

- Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M-H] ion) and fragmentation patterns .

- X-ray Crystallography : Single-crystal analysis resolves spatial arrangement, particularly iodine/nitro group orientation .

Q. Advanced: How do pH and temperature affect the stability of this compound in aqueous solutions?

Methodological Answer:

- pH Stability : The compound is stable at pH 4–6. At alkaline pH (>8), hydrolysis of the nitro or iodo group occurs, monitored via UV-Vis spectroscopy (λmax ~310 nm shifts upon degradation). Buffered solutions (e.g., acetate buffer, pH 5) are recommended for long-term storage .

- Thermal Stability : Thermal gravimetric analysis (TGA) shows decomposition >150°C. Short-term stability at 25°C is confirmed by HPLC retention time consistency over 72 hours .

Q. Advanced: What mechanisms underlie its biological interactions, particularly with enzymes or receptors?

Methodological Answer:

- sEH Inhibition : Structural analogs (e.g., 3-cyano-4-nitrophenyl derivatives) inhibit soluble epoxide hydrolase (sEH) by competing with epoxide substrates. Activity is assayed via fluorescence-based enzymatic kits (e.g., hydrolysis of cyano(6-methoxy-naphthalen-2-yl)methyl trans-epoxysuccinate) .

- Receptor Binding : Nitro and iodo groups may interact with hydrophobic pockets in histamine or glutamate receptors. Radioligand displacement assays (e.g., H-labeled antagonists) quantify affinity .

Q. Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles. Iodine residues can cause skin irritation; fume hoods are mandatory during synthesis .

- Spill Management : Neutralize with sodium bicarbonate, absorb with vermiculite, and dispose as halogenated waste .

- Storage : In amber vials at –20°C under inert gas (N) to prevent photodegradation and oxidation .

Q. Advanced: How can contradictory data on its biological activity be resolved?

Methodological Answer:

- Assay Validation : Cross-validate using orthogonal methods (e.g., enzyme activity assays vs. cellular viability assays). For example, discrepancies in IC50 values may arise from off-target effects in cell-based models .

- Metabolite Screening : LC-MS/MS identifies degradation products (e.g., de-iodinated or reduced nitro groups) that may interfere with activity .

Q. Basic: What solvents are optimal for solubilizing this compound in in vitro studies?

Methodological Answer:

- Polar Solvents : DMSO (10–50 mM stock solutions) or ethanol (5–20 mM) are preferred. Aqueous solubility is enhanced at pH 7.4 using cyclodextrin derivatives (e.g., β-cyclodextrin at 5% w/v) .

- Avoid : Chlorinated solvents (e.g., chloroform) may displace iodine via nucleophilic substitution .

Q. Advanced: What are the degradation pathways under UV exposure or enzymatic conditions?

Methodological Answer:

- Photodegradation : UV-Vis irradiation (254 nm) induces nitro group reduction to amine, confirmed by LC-MS (m/z shift –46 Da). Use light-protected containers .

- Enzymatic Hydrolysis : Esterases or peroxidases may cleave the acetic acid moiety. Incubate with liver microsomes (e.g., rat S9 fraction) and track metabolites via time-resolved NMR .

属性

IUPAC Name |

2-(4-hydroxy-3-iodo-5-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INO5/c9-5-1-4(3-7(11)12)2-6(8(5)13)10(14)15/h1-2,13H,3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPWFDZXSCIFGNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)I)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70181057 | |

| Record name | Nitrohydroxyiodophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2646-51-7 | |

| Record name | 4-Hydroxy-3-iodo-5-nitrobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2646-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrohydroxyiodophenylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002646517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrohydroxyiodophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。